molecular formula C22H23ClN4O2S B10987958 [4-(3-Chlorophenyl)piperazin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone

Cat. No.: B10987958
M. Wt: 443.0 g/mol
InChI Key: UTBFUTYITIFGLS-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone: is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a furan ring linked to a dimethylpyrimidinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 3-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting 1-chloropiperazine with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Synthesis of the Furan Intermediate: The furan ring is synthesized separately, often starting from furfural. The furan ring is then functionalized with a methyl group and a dimethylpyrimidinyl sulfanyl moiety.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the furan intermediate. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylpyrimidinyl sulfanyl moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit activity against certain biological targets due to its structural features. It can be used in studies to understand the interaction of piperazine derivatives with biological systems.

Medicine

In medicinal chemistry, 4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, this compound might be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and functionalization can lead to the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels. The chlorophenyl group may enhance binding affinity to certain receptors, while the furan and pyrimidinyl moieties could contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}thiophene-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of a piperazine ring with a chlorophenyl group and a furan ring linked to a dimethylpyrimidinyl sulfanyl moiety distinguishes this compound from others. This specific arrangement of functional groups can result in unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]methanone

InChI

InChI=1S/C22H23ClN4O2S/c1-15-12-16(2)25-22(24-15)30-14-19-6-7-20(29-19)21(28)27-10-8-26(9-11-27)18-5-3-4-17(23)13-18/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

UTBFUTYITIFGLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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